4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(2-ethylphenyl)-1H-pyrazole
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Overview
Description
4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(2-ETHYLPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups
Preparation Methods
The synthesis of 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(2-ETHYLPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(2-ETHYLPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(2-ETHYLPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER include other diaryl-substituted pyrazoles and quinolines . These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(2-ETHYLPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER lies in its specific substitution pattern, which can influence its reactivity and biological properties.
Properties
Molecular Formula |
C27H27ClN2O4 |
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Molecular Weight |
479.0 g/mol |
IUPAC Name |
4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(2-ethylphenyl)pyrazole |
InChI |
InChI=1S/C27H27ClN2O4/c1-6-17-9-7-8-10-20(17)30-27(19-12-14-22(32-3)24(16-19)34-5)25(28)26(29-30)18-11-13-21(31-2)23(15-18)33-4/h7-16H,6H2,1-5H3 |
InChI Key |
DDKXMEWWVNLKPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(C(=N2)C3=CC(=C(C=C3)OC)OC)Cl)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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